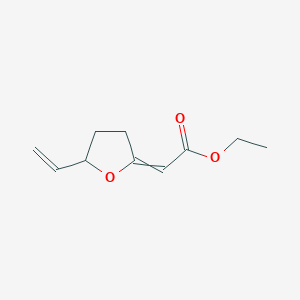
Ethyl (5-ethenyloxolan-2-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-ethenyloxolan-2-ylidene)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an oxolane ring with an ethylene group and an acetate group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-ethenyloxolan-2-ylidene)acetate typically involves the reaction of ethyl acetate with a suitable precursor that introduces the oxolane ring and the ethylene group
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5-ethenyloxolan-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Ethyl (5-ethenyloxolan-2-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Ethyl (5-ethenyloxolan-2-ylidene)acetate involves its interaction with molecular targets through its functional groups. The oxolane ring and ethylene group can participate in various chemical reactions, such as nucleophilic addition or electrophilic substitution, depending on the reaction conditions. These interactions can modulate the activity of enzymes or other biological molecules, leading to specific biochemical effects.
Comparación Con Compuestos Similares
Ethyl (5-ethenyloxolan-2-ylidene)acetate can be compared with other esters and oxolane-containing compounds:
Ethyl acetate: A simpler ester with a similar acetate group but lacking the oxolane ring and ethylene group.
Oxolane derivatives: Compounds containing the oxolane ring but with different substituents, such as hydroxyl or alkyl groups.
Vinyl esters: Compounds with a vinyl group attached to an ester, similar to the ethylene group in this compound.
The uniqueness of this compound lies in its combination of the oxolane ring and ethylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
367253-56-3 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
ethyl 2-(5-ethenyloxolan-2-ylidene)acetate |
InChI |
InChI=1S/C10H14O3/c1-3-8-5-6-9(13-8)7-10(11)12-4-2/h3,7-8H,1,4-6H2,2H3 |
Clave InChI |
MRRLZRIKVYWJNH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C1CCC(O1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene](/img/structure/B14238647.png)

![[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate](/img/structure/B14238664.png)

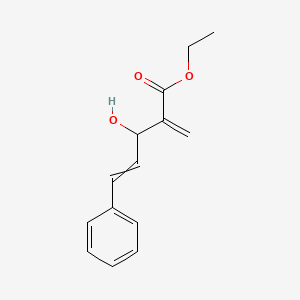
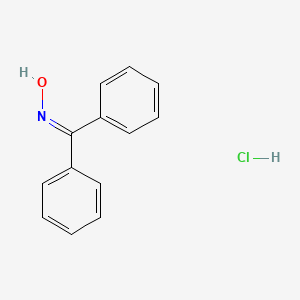
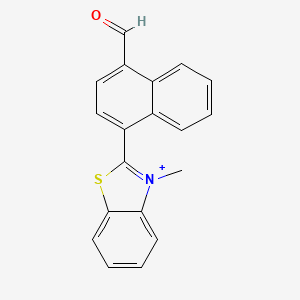
![N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide](/img/structure/B14238715.png)

![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)

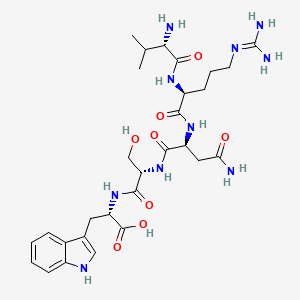
![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro-](/img/structure/B14238766.png)
![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)
